molecular formula C18H20FNO2 B2956432 N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide CAS No. 1105228-23-6

N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide

Cat. No.: B2956432
CAS No.: 1105228-23-6
M. Wt: 301.361
InChI Key: LFPLUCNFQMKXJM-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide is a synthetic amide derivative featuring a fluorophenoxyethyl chain linked to a phenyl-substituted butanamide backbone. Similar compounds are frequently investigated for enzyme inhibition (e.g., PanK in ) or as intermediates in organic synthesis (e.g., ). The compound’s fluorine atom enhances electronegativity and metabolic stability, while the phenyl groups may contribute to hydrophobic interactions in biological systems.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c1-2-17(14-6-4-3-5-7-14)18(21)20-12-13-22-16-10-8-15(19)9-11-16/h3-11,17H,2,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPLUCNFQMKXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide typically involves a multi-step process. One common method starts with the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine to yield this compound. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxyethyl group may enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological/Pharmacological Notes
This compound C₁₈H₁₉FNO₂ (inferred) ~300 (estimated) 4-fluorophenoxyethyl, phenylbutanamide Potential PanK inhibition (hypothesized)
2-(4-Fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide C₁₈H₁₇FN₂O₃ 328.35 1,2,5-oxadiazole ring Enhanced electron-withdrawing properties; possible improved metabolic stability
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-phenylbutanamide (G870-0344) C₂₂H₂₁FN₂O₂ 364.42 Pyridazine ring Increased polarity; potential for altered receptor binding
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide C₁₆H₁₄Cl₂F₂N₂O₂ 357.21 Dichlorophenoxy, amino group Higher H-bond donor capacity; enhanced solubility
2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)butanoyl]amino}phenyl)butanamide C₂₈H₃₁N₂O₄ 463.56 Dual 4-methylphenoxy groups Increased hydrophobicity; possible membrane permeability

Key Observations

Impact of Heterocyclic Moieties The oxadiazole-containing analog () replaces the ethyl group with a 1,2,5-oxadiazole ring, introducing rigidity and electron-withdrawing effects. This may improve metabolic stability but reduce conformational flexibility compared to the target compound. The pyridazine analog (G870-0344, ) incorporates a nitrogen-rich heterocycle, likely enhancing polarity and aqueous solubility. Pyridazine derivatives are known for diverse bioactivities, suggesting possible kinase or protease inhibition.

Enzyme Inhibition Potential The target compound shares structural similarities with analogs tested against bacterial targets like PanK (). The fluorophenoxy group may mimic natural substrates in enzyme-binding pockets, whereas bulkier substituents (e.g., pyridazine in ) could sterically hinder binding.

Biological Activity

N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C18H22FNO2
  • Molecular Weight: 303.37 g/mol
  • IUPAC Name: this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of various receptors and enzymes, leading to diverse physiological effects.

  • Receptor Interaction: It may bind to neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
  • Enzyme Modulation: The compound has shown potential in inhibiting enzymes involved in inflammatory processes, suggesting anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects, particularly in models of acute and chronic inflammation. Preliminary results suggest that it can reduce pro-inflammatory cytokine production, which is crucial in managing conditions like arthritis and other inflammatory diseases .

Case Studies

  • Study on Pain Management: A study evaluated the efficacy of this compound in a rodent model of neuropathic pain. Results indicated a significant reduction in pain behaviors compared to control groups, suggesting its potential as a therapeutic agent for pain relief.
  • Inflammation Model: In a murine model of inflammatory bowel disease, administration of the compound led to decreased inflammation markers and improved histological scores, highlighting its therapeutic potential in gastrointestinal disorders .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialEffective against pathogens
Anti-inflammatoryReduced cytokine levels
Pain reliefDecreased pain behaviors

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